1-Benzylpiperazine-2-carboxylic Acid Hydrochloride: Physicochemical Profiling, Synthetic Utility, and Scaffold Design
1-Benzylpiperazine-2-carboxylic Acid Hydrochloride: Physicochemical Profiling, Synthetic Utility, and Scaffold Design
Executive Summary
In modern drug discovery and chemical biology, piperazine derivatives serve as privileged scaffolds due to their favorable pharmacokinetic properties and structural rigidity. 1-Benzylpiperazine-2-carboxylic acid hydrochloride is a highly versatile bifunctional building block. By offering a protected/derivatized N1 position, a reactive C2-carboxylic acid, and an accessible N4-amine (post-deprotection), this compound enables orthogonal functionalization.
This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic protocol for its generation, and explores its downstream applications in pharmaceutical development and proteomics.
Structural Rationale and Chemical Identity
The strategic placement of functional groups on the piperazine ring dictates its utility in complex syntheses.
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N1-Benzyl Group: The benzyl moiety provides moderate electron donation through resonance effects, stabilizing the ring system while simultaneously serving as a lipophilic anchor for target binding[1]. It also acts as a robust protecting group that resists standard acidic and basic conditions.
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C2-Carboxylic Acid: This electron-withdrawing group allows for esterification and amidation, expanding the molecule's utility in synthesizing peptidomimetics and complex drug derivatives[1].
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N4-Amine (Salt Form): Supplied as a hydrochloride salt, the N4 secondary amine is protonated, significantly enhancing the compound's shelf-life and aqueous solubility while preventing premature auto-condensation.
Physicochemical Data Summary
To facilitate experimental design, the core quantitative data for 1-Benzylpiperazine-2-carboxylic acid HCl is summarized below.
| Property | Value | Scientific Context / Source |
| Chemical Name | 1-Benzylpiperazine-2-carboxylic acid HCl | Standard IUPAC nomenclature[2]. |
| CAS Number | 180285-25-0 / 2308061-25-6 | Commercially recognized registry numbers[2][3]. |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | Represents the free base + 1 eq. HCl[2]. |
| Molecular Weight | 256.73 g/mol | Ideal low-MW intermediate for fragment-based design[2][3]. |
| Physical Appearance | White to off-white powder | Typical of highly pure amine hydrochloride salts. |
| Solubility Profile | High in H₂O, MeOH, DMSO; Low in Et₂O, Hexanes | Driven by the zwitterionic potential and the HCl salt form. |
| Predicted pKa | ~2.0 (COOH), ~5.5 (N1), ~9.0 (N4) | N4 is highly basic; requires neutralization prior to nucleophilic attack. |
Synthetic Workflows: Deprotection Kinetics & Protocol
In most research settings, 1-benzylpiperazine-2-carboxylic acid is generated in situ or isolated via the acidic deprotection of its precursor, 1-Benzyl-4-Boc-piperazine-2-carboxylic acid . The Boc (tert-butyloxycarbonyl) group reduces the nucleophilicity of the N4 nitrogen through electron withdrawal[1]. Removing it under acidic conditions yields the highly reactive secondary amine[1].
Experimental Protocol: Acidic Cleavage of the Boc Group
This protocol is designed as a self-validating system, utilizing physicochemical phase changes as built-in progress indicators.
Reagents:
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1-Benzyl-4-Boc-piperazine-2-carboxylic acid (1.0 eq)
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4M HCl in Dioxane (10.0 eq)
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Anhydrous Diethyl Ether (for trituration)
Step-by-Step Methodology:
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Solubilization: Suspend the Boc-protected precursor in a minimal volume of 4M HCl in dioxane at 0 °C under an inert atmosphere (N₂ or Ar). Causality: Dioxane is a polar aprotic solvent that readily dissolves the lipophilic Boc-precursor but is a poor solvent for the resulting highly polar zwitterionic/HCl salt.
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Cleavage & Kinetic Monitoring: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 2–4 hours.
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Self-Validation Checkpoint (Visual & Kinetic): The reaction progress is self-indicating. As the Boc group is cleaved, isobutylene and CO₂ gases are evolved. The cessation of bubbling indicates the end of the chemical conversion. Concurrently, the product (1-benzylpiperazine-2-carboxylic acid HCl) will precipitate out of the dioxane solution as a dense, white solid due to its insolubility in the medium.
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Isolation: Dilute the suspension with anhydrous diethyl ether to maximize precipitation. Filter the solid under a vacuum using a glass frit.
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Purification: Wash the filter cake with copious amounts of cold diethyl ether to remove residual dioxane and tert-butyl alcohol byproducts. Dry in vacuo to yield the pure hydrochloride salt.
Workflow Visualization
Caption: Self-validating synthetic workflow for the Boc-deprotection of 1-benzylpiperazine derivatives.
Downstream Applications in Drug Discovery & Proteomics
The deprotected 1-benzylpiperazine-2-carboxylic acid is a highly reactive intermediate that participates in diverse chemical pathways[1]. Its unique microenvironment, governed by the steric and electronic effects of the benzyl and carboxyl groups, dictates its downstream utility.
A. Pharmaceutical Development (Neurological Targets)
Piperazine rings are ubiquitous in central nervous system (CNS) therapeutics. The secondary amine at N4 can undergo alkylation or acylation to build extended pharmacophores, while the C2-carboxylic acid undergoes amidation with various amines to synthesize complex drug derivatives targeting neurological disorders[1]. The benzyl group enhances blood-brain barrier (BBB) permeability via increased lipophilicity.
B. Proteomics and Chemical Biology
In proteomics research, the bifunctional nature of this compound is utilized for labeling and studying proteins[1]. The carboxylic acid can be activated (e.g., via EDC/NHS esters) to covalently tag lysine residues on target proteins. Conversely, the N4 amine can be functionalized with fluorophores or affinity tags (like biotin) to create custom proteomic probes.
Derivatization Logic & Pharmacophore Mapping
Caption: Orthogonal derivatization pathways for 1-benzylpiperazine-2-carboxylic acid in drug design.
Analytical Characterization & Quality Control
To ensure scientific integrity before utilizing the intermediate in downstream coupling, orthogonal quality control is mandatory:
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Ninhydrin Stain (TLC): Because the product contains a free secondary amine (unlike its Boc-protected precursor), spotting the product on a TLC plate and heating with a ninhydrin solution will yield a distinct deep purple/blue spot, validating successful deprotection.
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¹H NMR (D₂O or DMSO-d₆): The complete disappearance of the intense singlet at ~1.4 ppm (corresponding to the 9 protons of the tert-butyl group) confirms quantitative cleavage.
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LC-MS: Electrospray ionization (ESI+) should show a dominant[M+H]⁺ peak at m/z 221.1 (free base mass), confirming the structural integrity of the piperazine core.
References
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001CHEMICAL, "CAS No. 2308061-25-6, 1-Benzylpiperazine-2-carboxylic acid HCl", [Link]
